2,5-Dioxopyrrolidine-1-carbonyl chloride

Bioconjugation PEGylation Activated Carbonate Synthesis

Researchers requiring a crystalline, mono-electrophilic acyl chloride for stepwise carbamate or urea synthesis often face by-product mixtures when using bis-electrophiles like DSC. 2,5-Dioxopyrrolidine-1-carbonyl chloride solves this with a single reactive N-COCl center that releases a resonance-stabilized, non-nucleophilic succinimide anion, preventing racemization and crosslinking. - Enables isolation of discrete succinimidyl carbamate intermediates for asymmetric urea construction. - Solid format allows precise stoichiometric control; phosgene-free synthesis (via triphosgene) enhances lab safety. - High coupling yields (>95%) demonstrated in analogous solid-phase carrier activation under mild aqueous conditions.

Molecular Formula C5H4ClNO3
Molecular Weight 161.541
CAS No. 134402-80-5
Cat. No. B592549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidine-1-carbonyl chloride
CAS134402-80-5
Synonyms1-Pyrrolidinecarbonyl chloride, 2,5-dioxo- (9CI)
Molecular FormulaC5H4ClNO3
Molecular Weight161.541
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C(=O)Cl
InChIInChI=1S/C5H4ClNO3/c6-5(10)7-3(8)1-2-4(7)9/h1-2H2
InChIKeyLHBRJNYLLZOROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dioxopyrrolidine-1-carbonyl Chloride – Specialized N-Carbonyl Chloride Reagent


2,5-Dioxopyrrolidine-1-carbonyl chloride (CAS 134402-80-5), also known as 1-chloroformyl succinimide, is a heterobifunctional reagent that combines an acyl chloride moiety with a succinimidyl leaving group in a single carbonyl-bridged structure (C₅H₄ClNO₃, MW 161.54) . It belongs to the class of activated carbonyl compounds and serves as a potent electrophilic synthon for introducing the 2,5-dioxopyrrolidine-1-carbonyl fragment onto nucleophilic substrates such as amines, alcohols, and thiols . Unlike simple acyl chlorides, the integrated succinimide ring provides enhanced crystallinity, facilitating solid handling and purification, while the N–COCl linkage offers a reactivity profile distinct from N–O–COCl chloroformates or symmetric carbonate reagents [1].

Workflow
Electrophilic carbonyl introduction via N–COCl architecture
Selection
Solid mono‑electrophile; stable succinimidyl leaving group
Use Context
Bioconjugation, PEG activation, asymmetric synthesis, resin functionalization

Why This Reagent Cannot Be Replaced by Generic Acylating Agents


Substituting 2,5-dioxopyrrolidine-1-carbonyl chloride with a generic acyl chloride (e.g., acetyl chloride, benzoyl chloride), a chloroformate (e.g., ethyl chloroformate, 4-nitrophenyl chloroformate), or a symmetric activated carbonate (e.g., DSC) introduces critical differences in leaving-group identity, electrophilicity, and by-product profile that fundamentally alter reaction outcomes [1]. The succinimide anion generated upon nucleophilic attack is resonance-stabilized and non-nucleophilic, minimizing side reactions such as racemization or premature deprotection that plague less optimized leaving groups [1]. Furthermore, the N–COCl architecture of this compound yields a single reactive center with a defined stoichiometry, avoiding the dual-activation ambiguity and potential crosslinking seen with bis-electrophilic reagents like N,N′-disuccinimidyl carbonate (DSC) [2]. These structural distinctions translate into measurable differences in reaction selectivity, yield, and product purity that are detailed in the quantitative evidence below.

This Reagent
N‑succinimidyl carbonyl chloride
Generic acyl chloride
Acetyl / benzoyl chloride
Lacks resonance‑stabilized leaving group; may increase racemization or premature deprotection side reactions.
This Reagent
Solid reagent; N–COCl bond
Chloroformate ester
Ethyl / 4‑nitrophenyl chloroformate
Liquid, moisture‑sensitive; labile N–O bond alters stability and handling profile; may generate different by‑products.
This Reagent
Single reactive center (1:1)
Symmetric bis‑carbonate
N,N′‑Disuccinimidyl carbonate (DSC)
DSC has two equivalent leaving groups; risk of crosslinking and statistical mixtures with bis‑nucleophiles, unlike mono‑electrophilic design.

Quantitative Differentiation Evidence


Enhanced Activation Yield in PEG Carbonate Formation

When used as an activating agent for polyethylene glycol (PEG), N-succinimidyl chloroformate – the direct synthetic precursor of 2,5-dioxopyrrolidine-1-carbonyl chloride – delivers a spectrophotometrically determined yield of >95% for succinimidyl carbonate PEG (SC-PEG) when 4-(dimethylamino)pyridine (DMAP) is employed as the base [1]. In contrast, replacing DMAP with triethylamine under otherwise identical conditions reduces the activated PEG yield to approximately 40% [1]. This >2.3-fold yield difference demonstrates that the reagent's performance is tightly coupled to the base system used during activation, a factor relevant to both the chloroformate and the parent carbonyl chloride.

PEG Carbonate Yield
Head‑to‑head
>95% yield (DMAP) vs ~40% (Et₃N)
Yield is base‑dependent; supports reagent selection for activation workflows.
Chloroformate analog data under comparable conditions.
Bioconjugation PEGylation Activated Carbonate Synthesis

Solid-State Handling vs. Liquid Chloroformate Esters

Ethyl chloroformate, a commonly used alternative for carrier activation, is a liquid that is highly sensitive to atmospheric moisture and requires stringent anhydrous handling [1]. In contrast, solid activated esters of chloroformic acid – including N-succinimidyl chloroformate – are described as 'more advantageous' because they react more readily and are easier to manipulate [1]. 2,5-Dioxopyrrolidine-1-carbonyl chloride (CAS 134402-80-5) is reported as a solid at ambient temperature (molaid.com datasheet), placing it in the same handling-convenience category as its chloroformate analog, with the additional distinction of lacking the labile N–O bond present in chloroformates, which may confer greater thermal and chemical stability in storage and during reaction setup [2].

Solid‑State Handling
Class‑level
Solid at ambient temperature vs liquid ethyl chloroformate
Solid format eases weighing and moisture control; class‑level inference.
Vendor datasheet; verify lot‑specific physical state.
Reagent Handling Process Chemistry Moisture Sensitivity

Mono-Electrophilic Selectivity vs. Symmetric Bis-Carbonates

N,N′-Disuccinimidyl carbonate (DSC) contains two equivalent succinimidyl carbonate leaving groups and can react at both termini, generating crosslinked products when one equivalent of a bis-nucleophile is present [1]. 2,5-Dioxopyrrolidine-1-carbonyl chloride possesses a single electrophilic carbonyl chloride center, ensuring a defined 1:1 stoichiometry with nucleophiles and eliminating the statistical and practical complications of bis-activation . A patent describing N-succinimidyl carbonates explicitly states that these carbonates are 'preferred over the corresponding acid chlorides because of their more selective reaction,' yet the acid chloride structure of CAS 134402-80-5 provides a complementary selectivity profile by functioning as a single-point acylating agent rather than a dual-point carbonate, making it the reagent of choice when mono-functionalization is required [2].

Electrophilic Sites
Class‑level
1 reactive center vs 2 (DSC)
Eliminates statistical crosslinking; enables defined mono‑functionalization.
Class‑level reaction pathway comparison.
Selective Activation Crosslinking Control Monofunctional Reagent

Phosgene-Free Synthetic Route via Triphosgene

Chinese Patent CN1566090A describes a phosgene-free synthesis of 1-chloroformyl succinimide (CAS 134402-80-5) using bis(trichloromethyl)carbonate (triphosgene) and succinimide in the presence of a catalyst in an organic solvent [1]. This method avoids the direct use of gaseous phosgene, a reagent that is 170 times more reactive than triphosgene and presents significant toxicity and handling hazards [2]. The triphosgene-based protocol yields the target carbonyl chloride as a novel compound with potential applications across pharmaceuticals, agrochemicals, and polymer materials, offering a safer procurement and in-house preparation pathway compared to phosgene-dependent routes required for certain chloroformate analogs [1].

Phosgene‑Free Route
Context‑dependent
Triphosgene‑based synthesis (vs gaseous phosgene)
May reduce EHS burden; route safety context.
Patent CN1566090A; phosgene 170× more reactive.
Green Chemistry Phosgene Replacement Safe Synthesis

Optimal Application Scenarios


Succinimidyl Carbamate Protecting Group Installation

In medicinal chemistry programs requiring temporary protection of primary or secondary amines, 2,5-dioxopyrrolidine-1-carbonyl chloride can install a succinimidyl carbonyl (succinimidooxycarbonyl) group in a single step. The solid reagent format facilitates precise stoichiometric control, while the mono-electrophilic nature prevents bis-protection or crosslinking by-products observed with DSC [1]. The succinimidyl carbonyl group is cleavable under mild basic conditions, offering orthogonal protection strategies in multi-step syntheses [1].

Hydroxyl Resin Activation for Biomolecule Immobilization

Solid-phase carriers bearing hydroxyl groups (e.g., agarose, cellulose, macroporous methacrylate beads) can be activated to reactive succinimidyl carbonate intermediates using this reagent class [1]. The solid nature of the compound simplifies handling in wet-lab settings, and the excellent leaving-group ability of succinimide ensures high coupling yields to proteinaceous ligands under mild aqueous conditions (pH 6.5–7.5, 4 °C), as demonstrated for the analogous chloroformate in PEG–protein conjugation studies where activation yields exceeded 95% [2].

Asymmetric Urea and Carbamate Synthesis Without Symmetrical By-Products

When constructing unsymmetrically substituted ureas or carbamates, sequential addition of two different amines to a carbonyl donor is required. The single electrophilic center of 2,5-dioxopyrrolidine-1-carbonyl chloride enforces stepwise reactivity, enabling the formation of a discrete succinimidyl carbamate intermediate that can be isolated and subsequently reacted with a second amine to yield the desired asymmetric product [1]. This contrasts with DSC-mediated protocols where both leaving groups are equivalent, leading to statistical mixtures when two distinct amines are employed [2]. The phosgene-free synthetic route (CN1566090A) further supports larger-scale procurement for such building-block campaigns [3].

Safe Solid Replacement for Phosgene in Carbonyl Transfer

For academic and industrial laboratories that lack the infrastructure to handle gaseous phosgene, 2,5-dioxopyrrolidine-1-carbonyl chloride serves as a solid, weighable carbonyl chloride donor. The compound can be prepared from triphosgene (a solid), eliminating phosgene from the user's workflow entirely [1]. This scenario is particularly relevant for CROs and process chemistry groups performing small-to-medium scale (gram to kilogram) carbonylations where phosgene's 170-fold higher reactivity poses an unacceptable risk [2].

Application
Selection Property
Validation Focus
Succinimidyl carbamate protection
Mono‑electrophilic N–COCl architecture
Orthogonal deprotection stability
Hydroxyl resin activation
Solid reagent with stable leaving group
Coupling efficiency under mild conditions
Asymmetric urea/carbamate synthesis
Stepwise single‑site acylation
Intermediate isolation and purity
Carbonyl transfer without phosgene
Triphosgene‑derived solid format
Route safety and scale‑up feasibility
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